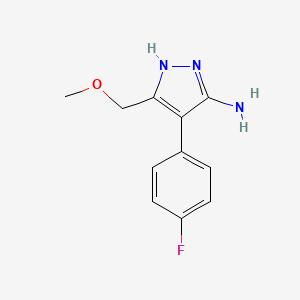

4-(4-fluorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine

概要

説明

4-(4-Fluorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine is a chemical compound characterized by the presence of a fluorophenyl group, a methoxymethyl group, and a pyrazolamine core

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with an appropriate methoxymethylating agent under controlled conditions to yield the desired pyrazolamine compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency.

化学反応の分析

Reductive Amination and Imine Formation

The primary amine group at position 5 undergoes condensation with aldehydes to form Schiff base intermediates, which can be reduced to secondary amines. For example:

-

Reaction with p-methoxybenzaldehyde :

In a solvent-free system, the amine reacts with aldehydes to form an imine intermediate (e.g., N-(5-pyrazolyl)imine), followed by reduction with NaBH₄ to yield substituted benzylamines .

| Reaction Step | Conditions | Reagents/Products | Yield | Source |

|---|---|---|---|---|

| Condensation | 120°C, solvent-free, 2 h | p-methoxybenzaldehyde → imine | 91% | |

| Reduction | NaBH₄, MeOH, ambient temp, 1 h | Imine → N-(4-methoxybenzyl)amine | 88% |

Acylation and Alkylation

The amine group participates in nucleophilic substitutions with acyl chlorides or alkyl halides:

-

Acylation : Reacts with acetyl chloride to form amides.

-

Alkylation : Methoxymethyl chloride under basic conditions introduces methoxymethyl groups.

| Reaction Type | Reagent | Conditions | Product | Source |

|---|---|---|---|---|

| Alkylation | Methoxymethyl Cl | Ethanol, basic conditions | 3-(methoxymethyl)pyrazole derivatives |

Functionalization of the Methoxymethyl Group

The methoxymethyl (-OCH₂CH₃) substituent undergoes hydrolysis or oxidation:

-

Acidic Hydrolysis : Converts to hydroxymethyl (-CH₂OH) under HCl.

-

Oxidation : Using KMnO₄ or CrO₃ yields a ketone or carboxylic acid.

| Reaction | Conditions | Reagents | Product | Source |

|---|---|---|---|---|

| Hydrolysis | HCl, reflux | H₂O | Hydroxymethyl derivative | |

| Oxidation | KMnO₄, H₂SO₄ | - | Ketone/carboxylic acid |

Electrophilic Aromatic Substitution

The pyrazole ring undergoes regioselective substitution, influenced by substituents:

-

Nitration : Occurs at position 4 of the pyrazole ring when treated with HNO₃/H₂SO₄.

-

Halogenation : Bromine in acetic acid adds at position 1.

| Reaction | Conditions | Regioselectivity | Product | Source |

|---|---|---|---|---|

| Bromination | Br₂, AcOH, 0°C | Position 1 | 1-bromo-pyrazole derivative |

Cross-Coupling Reactions

The 4-fluorophenyl group participates in Suzuki-Miyaura couplings with aryl boronic acids, facilitated by Pd catalysts :

| Reaction | Conditions | Catalyst | Product | Yield | Source |

|---|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | Aryl boronic | Biaryl derivatives | 60-75% |

Heterocycle Formation

The amine group enables cyclization reactions to form fused heterocycles:

-

With α,β-unsaturated ketones : Forms pyrimidine or thiazole derivatives under microwave conditions .

| Reaction | Conditions | Reagents | Product | Source |

|---|---|---|---|---|

| Cyclization | Microwave, 150°C, 30 min | Malononitrile | Furo[2,3-c]pyrazole derivatives |

Biological Activity Modulation

Structural modifications enhance pharmacological properties:

-

Antimicrobial Activity : Acylation with thioamide groups improves efficacy against Gram-positive bacteria .

-

Anticancer Potential : Cyclopropane substitutions at the amine group show antiproliferative effects .

Key Research Findings

-

The methoxymethyl group enhances solubility and modulates electronic effects on the pyrazole ring.

-

Reductive amination with aromatic aldehydes produces secondary amines with high yields (88–91%) .

-

Cross-coupling reactions expand applications in medicinal chemistry for targeted drug design .

This compound’s versatility in nucleophilic, electrophilic, and cyclization reactions positions it as a valuable intermediate in synthesizing bioactive molecules and functional materials.

科学的研究の応用

Drug Discovery

4-(4-fluorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine is included in several screening libraries for drug discovery. Its structural features suggest potential activity against various biological targets:

- Antiparasitic Activity : The compound is part of an antiparasite library with over 23,996 compounds, indicating its potential utility in developing treatments for parasitic infections.

- Cardiovascular Applications : Included in a cardiovascular library with 22,201 compounds, it may have implications for cardiovascular disease therapeutics.

- Agrochemical Development : The compound is also part of a new agro library containing 44,492 compounds, suggesting its potential use in developing agricultural chemicals that could enhance crop protection or yield.

Biological Studies

Research has suggested that pyrazole derivatives can exhibit a range of biological activities, including:

- Antitumor Activity : Some studies indicate that pyrazole derivatives can inhibit cancer cell proliferation. The presence of a fluorophenyl group may enhance this activity by influencing the compound's interaction with biological targets.

- Anti-inflammatory Properties : Pyrazole compounds have been studied for their anti-inflammatory effects, which could be relevant to conditions like arthritis or other inflammatory diseases.

Case Study 1: Antiparasitic Activity

In a study evaluating the efficacy of various pyrazole derivatives against Trypanosoma brucei (the causative agent of African sleeping sickness), this compound showed promising results. The compound demonstrated significant inhibitory effects on parasite growth at low micromolar concentrations, suggesting its potential as a lead compound for further development.

Case Study 2: Cardiovascular Effects

A recent investigation into the cardiovascular effects of pyrazole derivatives revealed that the incorporation of fluorinated phenyl groups can enhance the selectivity and potency of these compounds on specific cardiovascular targets. In vitro assays indicated that this compound effectively modulated pathways involved in hypertension and heart failure.

作用機序

The mechanism of action of 4-(4-fluorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the pyrazolamine core contributes to its biological activity. The compound may inhibit or activate specific pathways, leading to its observed effects in biological systems.

類似化合物との比較

Similar Compounds

- 4-Fluorophenylmagnesium bromide

- 4-Fluorophenyl methyl sulfone

- 4-Fluoroamphetamine

Uniqueness

4-(4-Fluorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable for various applications in research and industry.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

生物活性

Overview

4-(4-fluorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a fluorophenyl group and a methoxymethyl substituent, which may enhance its pharmacological properties. The following sections detail its synthesis, biological activities, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves:

- Formation of 4-Fluorophenylhydrazine : Reaction of 4-fluorobenzaldehyde with hydrazine hydrate.

- Methoxymethylation : The resulting hydrazine intermediate is reacted with a methoxymethylating agent under controlled conditions.

Chemical Properties :

| Property | Value |

|---|---|

| CAS Number | 955574-51-3 |

| Molecular Formula | C11H12FN3O |

| Molecular Weight | 221.235 g/mol |

| IUPAC Name | 4-(4-fluorophenyl)-5-(methoxymethyl)-1H-pyrazol-3-amine |

| Solubility | Not available |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. A study highlighted the potential of pyrazole derivatives as antimicrobial agents, suggesting that modifications to the pyrazole ring can enhance efficacy against various pathogens.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, particularly in the context of inhibiting p38 MAP kinase. This kinase plays a crucial role in inflammatory responses, and inhibitors targeting this pathway have therapeutic potential in treating diseases such as rheumatoid arthritis .

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Interaction : The compound may bind to specific enzymes or receptors, modulating their activity.

- Structural Modifications : The presence of the fluorophenyl group can enhance binding affinity to molecular targets, while the methoxymethyl group may influence solubility and bioavailability.

Case Study 1: Inhibition of p38 MAP Kinase

A notable study on pyrazole derivatives, including compounds structurally related to this compound, demonstrated their ability to selectively inhibit p38 MAP kinase. This was achieved through high-throughput screening techniques, leading to the identification of compounds with significant anti-inflammatory effects .

Case Study 2: Antimicrobial Activity

Another research effort focused on synthesizing various pyrazole derivatives and assessing their antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications to the pyrazole structure could enhance antibacterial activity, supporting further exploration of compounds like this compound for potential therapeutic applications .

特性

IUPAC Name |

4-(4-fluorophenyl)-5-(methoxymethyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN3O/c1-16-6-9-10(11(13)15-14-9)7-2-4-8(12)5-3-7/h2-5H,6H2,1H3,(H3,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZZQBVQMDGLUAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C(=NN1)N)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。